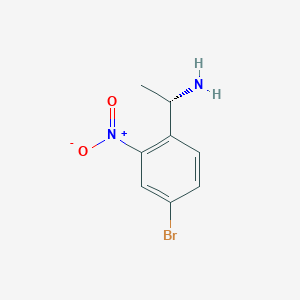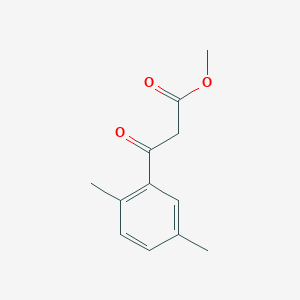
Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 2,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,5-dimethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 3-(2,5-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,5-dimethylphenyl)-3-hydroxypropanoate.
Substitution: Formation of substituted derivatives such as 3-(2,5-dimethyl-4-nitrophenyl)-3-oxopropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which may further interact with biological pathways. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
- Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate
- Methyl 3-(2,6-dimethylphenyl)-3-oxopropanoate
- Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate
Comparison: Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3 |
Clave InChI |
MVUZWDZLWCFGSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)


![(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13529382.png)
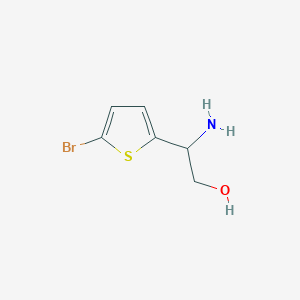
![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)

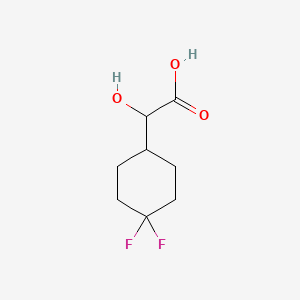
![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)
![1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529413.png)
![5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13529421.png)
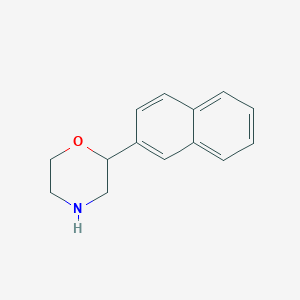
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
